2,4,6-Tribromoanisole

Description

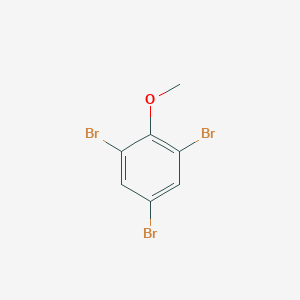

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTRCOAFNXQTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060558 | |

| Record name | 2,4,6-Tribromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

298 °C | |

| Record name | 2,4,6-Tribromoanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethanol; very soluble in acetone and benzene; soluble in carbon tetrachloride | |

| Record name | 2,4,6-Tribromoanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.491 g/cu cm at 25 °C | |

| Record name | 2,4,6-Tribromoanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ethanol | |

CAS No. |

607-99-8 | |

| Record name | 2,4,6-Tribromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 607-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-tribromo-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tribromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,3,5-tribromo-2-methoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO7M3M4LX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Tribromoanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88 °C | |

| Record name | 2,4,6-Tribromoanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tribromoanisole: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Tribromoanisole (TBA), a brominated aromatic ether. This document details its chemical structure, physicochemical properties, and provides established experimental protocols for its synthesis and characterization. All quantitative data is presented in clear, tabular formats for ease of comparison and analysis.

Chemical Structure and Identification

This compound is a derivative of anisole (B1667542) with three bromine atoms substituted on the benzene (B151609) ring at positions 2, 4, and 6.[1] Its structure is characterized by a methoxy (B1213986) group (-OCH₃) ortho and para to the bromine substituents.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1,3,5-Tribromo-2-methoxybenzene |

| CAS Number | 607-99-8 |

| Molecular Formula | C₇H₅Br₃O |

| Molecular Weight | 344.83 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1Br)Br)Br |

| InChI | InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |

| InChIKey | YXTRCOAFNXQTKL-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white to pale brown crystalline solid at room temperature.[1] It is characterized by a musty or moldy odor and is sparingly soluble in water but soluble in many organic solvents.[1][2]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | White to pale brown solid | [1] |

| Melting Point | 84-88 °C | [2] |

| Boiling Point | 297-299 °C | [2] |

| Density | 2.491 g/cm³ at 25 °C | [2] |

| Solubility in Water | Sparingly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform (B151607), and acetone | [2] |

| logP (Octanol-Water Partition Coefficient) | 4.48 | [2] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2,4,6-tribromophenol (B41969) by O-methylation using methyl iodide and a base. This method is an adaptation of the well-established Williamson ether synthesis.[1]

Materials:

-

2,4,6-Tribromophenol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Methyl Iodide (CH₃I) (1.5-2.5 eq)

-

Anhydrous Acetonitrile (solvent)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a dry round-bottom flask, dissolve 2,4,6-tribromophenol in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate to the solution.

-

With vigorous stirring, add methyl iodide dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.[3][4][5][6]

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Reference: TMS (δ 0.00 ppm)

-

Expected Chemical Shifts: A singlet for the methoxy protons (around 3.9 ppm) and a singlet for the two aromatic protons (around 7.5 ppm).

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 50-100 mg of purified this compound in about 0.6-0.7 mL of CDCl₃.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Reference: CDCl₃ (δ 77.16 ppm)

-

Expected Chemical Shifts: Resonances for the methoxy carbon, the three bromine-substituted aromatic carbons, the two unsubstituted aromatic carbons, and the carbon attached to the methoxy group are expected.

-

Sample Preparation (KBr Pellet Method): [7][8][9][10][11][12]

-

Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Expected Absorptions: Characteristic peaks for C-H stretching (aromatic and methyl), C-O stretching (ether), C=C stretching (aromatic), and C-Br stretching.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent such as hexane (B92381) or dichloromethane.

Instrument Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Expected Fragmentation: The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group and bromine atoms.

-

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications

This compound is primarily used as a reference standard in analytical chemistry for the detection of this compound as a contaminant in various products, including food packaging, wine, and pharmaceuticals. Its presence, even at trace levels, can impart a significant musty-moldy off-odor. It is also used in research as a model compound for studies on brominated flame retardants and their environmental fate.

This guide provides a foundational understanding of this compound for scientific professionals. The detailed protocols and tabulated data are intended to support further research and development activities involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. How To [chem.rochester.edu]

- 6. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 10. youtube.com [youtube.com]

- 11. shimadzu.com [shimadzu.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 2,4,6-Tribromoanisole from 2,4,6-Tribromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2,4,6-tribromoanisole (TBA) from its precursor, 2,4,6-tribromophenol (B41969) (TBP). The primary synthetic route detailed is the O-methylation of TBP, a reaction analogous to the Williamson ether synthesis. This document outlines the core chemical principles, detailed experimental protocols, requisite reagents and conditions, and methods for purification and characterization of the final product. All quantitative data are summarized for clarity, and a logical workflow of the synthesis is provided. This guide is intended for an audience with a professional background in organic chemistry and drug development.

Introduction

This compound (TBA) is a brominated derivative of anisole (B1667542) that is of significant interest in environmental science and toxicology.[1] It is known as a potent off-flavor compound, often responsible for "cork taint" in wine and musty or moldy taints in packaged foods and pharmaceuticals.[1][2] The primary chemical synthesis route to TBA is through the O-methylation of its direct precursor, 2,4,6-tribromophenol (TBP).[3] This conversion is typically achieved under basic conditions using a methylating agent. Understanding the synthesis of TBA is crucial for preparing analytical standards, studying its metabolic pathways, and developing mitigation strategies in various industries.

Reaction Principle and Stoichiometry

The synthesis of this compound from 2,4,6-tribromophenol is a nucleophilic substitution reaction, specifically an O-methylation. The reaction proceeds via a mechanism analogous to the Williamson ether synthesis.

Step 1: Deprotonation The phenolic hydroxyl group of 2,4,6-tribromophenol is acidic and is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a nucleophilic phenoxide ion.

Step 2: Nucleophilic Attack (SN2) The resulting 2,4,6-tribromophenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide, dimethyl sulfate). This SN2 displacement results in the formation of the ether linkage and a salt byproduct.

Overall Reaction:

Figure 1. General reaction scheme for the O-methylation of 2,4,6-tribromophenol.

Experimental Protocols

Two common and effective protocols for the O-methylation of phenolic compounds are presented below. These have been adapted for the specific synthesis of this compound.

Protocol 1: Methylation using Methyl Iodide and Potassium Carbonate

This method is widely used for the methylation of phenols due to its relatively mild conditions and good yields.[4][5]

Materials and Reagents:

-

2,4,6-Tribromophenol (TBP)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Methyl Iodide (CH₃I)

-

Dry Acetone (B3395972) or Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-tribromophenol (1.0 eq) in dry acetone or DMF.

-

Addition of Base: Add anhydrous potassium carbonate (approx. 3.0-5.0 eq) to the solution.[6]

-

Addition of Methylating Agent: Add methyl iodide (approx. 2.5-4.0 eq) to the stirred suspension.[6]

-

Reaction: Heat the mixture to reflux if using acetone (approx. 56°C), or stir at room temperature to 60°C if using DMF.[7] Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.[8]

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

The crude this compound can be further purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.[3]

-

Protocol 2: Methylation using Dimethyl Sulfate and Sodium Hydroxide (B78521)

This is a classic and highly effective method, though it requires careful handling of the toxic methylating agent.[9][10]

Materials and Reagents:

-

2,4,6-Tribromophenol (TBP)

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl)

-

Diethyl Ether or Dichloromethane

Procedure:

-

Formation of Phenoxide: In a round-bottom flask, dissolve 2,4,6-tribromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (approx. 2.0-2.5 eq). Stir until a clear solution of the sodium phenoxide is formed.

-

Addition of Methylating Agent: Cool the solution in an ice bath. Add dimethyl sulfate (approx. 1.5-2.0 eq) dropwise to the stirred solution, ensuring the temperature does not rise significantly.[9]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 40-60°C) for 1-3 hours to ensure the reaction goes to completion. Monitor by TLC.

-

Work-up:

-

Cool the reaction mixture. If any unreacted dimethyl sulfate remains, it can be quenched by adding a small amount of aqueous ammonia (B1221849).

-

Acidify the solution carefully with dilute HCl to a neutral pH.

-

Extract the product into diethyl ether or dichloromethane (3x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

-

Purification:

-

Filter and concentrate the organic solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography as described in Protocol 1.

-

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis and characterization of this compound.

Table 1: Reagent Stoichiometry and Reaction Conditions (Representative)

| Parameter | Protocol 1 (CH₃I / K₂CO₃) | Protocol 2 ((CH₃)₂SO₄ / NaOH) |

|---|---|---|

| Starting Material | 2,4,6-Tribromophenol | 2,4,6-Tribromophenol |

| Molar Equivalence (TBP) | 1.0 | 1.0 |

| Base | Anhydrous K₂CO₃ | Sodium Hydroxide (NaOH) |

| Molar Equivalence (Base) | 3.0 - 5.0 | 2.0 - 2.5 |

| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) |

| Molar Equivalence (Agent) | 2.5 - 4.0 | 1.5 - 2.0 |

| Solvent | Acetone or DMF | Water |

| Temperature | RT to Reflux (56-60°C) | 0°C to 60°C |

| Reaction Time | 18 - 24 hours | 1 - 3 hours |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅Br₃O | [11] |

| Molecular Weight | 344.83 g/mol | [11] |

| Appearance | Solid, needles from ethanol | [3] |

| Melting Point | 84 - 88 °C | [1][11] |

| Boiling Point | 297 - 299 °C | [11] |

| ¹H NMR (CDCl₃) | δ ~7.6 (s, 2H, Ar-H), δ ~3.9 (s, 3H, OCH₃) | [12] |

| Mass Spec (Intense Peaks) | 346, 344, 331, 329 m/z |[3] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via Protocol 1.

Safety and Handling

-

2,4,6-Tribromophenol: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Methyl Iodide: Highly Toxic and a potential carcinogen. It is volatile and should be handled exclusively in a well-ventilated fume hood. Use appropriate gloves and eye protection.

-

Dimethyl Sulfate: Extremely Toxic, Corrosive, and a known Carcinogen. It can cause severe burns on contact and delayed, severe respiratory effects upon inhalation. All manipulations must be performed in a fume hood with extreme caution and appropriate PPE. Have an ammonia solution ready for quenching spills.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

Solvents: Acetone, DMF, and dichloromethane are flammable and/or volatile. Handle in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from 2,4,6-tribromophenol is a straightforward and efficient process based on the principles of Williamson ether synthesis. The choice between protocols using methyl iodide/potassium carbonate or dimethyl sulfate/sodium hydroxide will depend on available facilities, scale, and safety considerations. Proper execution of the described protocols, including careful monitoring and purification, will yield the desired product with high purity, suitable for use as an analytical standard or in further research applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Method development and validation for the determination of this compound, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. quora.com [quora.com]

- 11. This compound 99 607-99-8 [sigmaaldrich.com]

- 12. rsc.org [rsc.org]

Unveiling the Presence of 2,4,6-Tribromoanisole in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromoanisole (TBA) is a potent semiochemical that, even at trace levels, can impart a musty or moldy off-odor, significantly impacting the quality of various products, including food, beverages, and pharmaceuticals. While often associated with industrial contamination, TBA also has natural origins and pathways of formation within the environment. This technical guide provides an in-depth exploration of the natural occurrence of TBA, detailing its formation, detection, and quantification in various environmental matrices. This document is intended to serve as a comprehensive resource for professionals engaged in environmental monitoring, quality control, and research and development.

Natural Formation Pathways of this compound

The primary natural formation pathway of this compound involves the microbial methylation of its precursor, 2,4,6-tribromophenol (B41969) (TBP).[1][2] TBP itself is a compound with both natural and anthropogenic sources.

Natural Sources of 2,4,6-Tribromophenol (TBP)

TBP is naturally produced by various marine organisms, particularly macroalgae (seaweeds) and sponges. It is considered a significant contributor to the characteristic "ocean-like" flavor of some seafood.

Biomethylation of TBP to TBA

A diverse range of microorganisms, including fungi (e.g., Aspergillus sp., Penicillium sp.) and bacteria (e.g., Actinomycetes, Streptomyces), possess the enzymatic machinery to convert TBP to the more volatile and odorous TBA.[2] This biotransformation is a detoxification mechanism for the microorganisms. The process involves the enzymatic transfer of a methyl group to the hydroxyl group of TBP.

Formation during Water Disinfection

Another potential pathway for the formation of TBA in the environment occurs during water disinfection processes. The reaction of naturally occurring anisole (B1667542) in humic substances with bromide ions, which can be present in raw water sources, during chlorination or other oxidative treatments can lead to the formation of TBA.

Below is a diagram illustrating the primary natural formation pathway of this compound.

Quantitative Occurrence of this compound in Environmental Matrices

TBA has been detected in various environmental compartments. The following tables summarize the reported concentrations of TBA in air, water, sediment, and biota.

Table 1: Concentration of this compound in Air

| Location/Study | Concentration Range | Notes |

| Australian Passive Air Samples | Up to 420 pg/m³ | Indicates predominant natural production in marine environments like the Great Barrier Reef.[3][4][5][6] |

| Remote Inland Australian Air | 17 pg/m³ | Suggests long-range atmospheric transport from marine sources.[5][6] |

Table 2: Concentration of this compound in Water

| Water Type | Concentration Range | Odor Detection Threshold |

| Water | 0.08 - 0.3 parts per trillion (ppt) | 0.08 - 0.3 ppt (B1677978) (0.08 - 0.3 ng/L)[2] |

| Wine | 2 - 6 parts per trillion (ppt) | 2 - 6 ppt (2 - 6 ng/L)[2] |

| Tainted Calcium Caseinate Solution (10%) | - | 0.02 µg/kg[7][8] |

Table 3: Concentration of this compound in Sediment

| Location/Study | Concentration | Detection Limit |

| Upper river and marine sediment (Osaka, Japan) | Mean: 0.7 µg/kg (dry weight) | Not specified |

| Marine sediments (Japan) | Not detected | Not specified |

Table 4: Occurrence of this compound in Biota

| Organism | Finding | Notes |

| Fish | Bioconcentration Factor (BCF): 865 | Indicates a high potential for accumulation from the surrounding water. |

| Zebrafish (Danio rerio) | Identified as a metabolite | Formed after exposure to brominated flame retardants.[9] |

Experimental Protocols for Detection and Quantification

Accurate and sensitive analytical methods are crucial for the detection and quantification of TBA at the trace levels at which it typically occurs. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique. Sample preparation is a critical step to extract and concentrate TBA from the complex environmental matrices.

Sample Collection and Storage

Proper sample collection and storage are paramount to prevent contamination and degradation of TBA. Glass containers should be used for all samples, and they should be stored in a cool, dark environment.

Extraction of this compound

The choice of extraction method depends on the sample matrix.

-

Soxhlet Extraction: This is a classical and robust method for extracting semi-volatile organic compounds from solid samples.

-

Protocol:

-

A known weight of dried and homogenized sample is placed in a porous thimble.

-

The thimble is placed in the Soxhlet extractor.

-

A suitable solvent (e.g., hexane (B92381)/acetone mixture) is heated in a round-bottom flask.

-

The solvent vapor travels to the condenser, liquefies, and drips into the thimble, extracting the analytes.

-

Once the extractor is full, the solvent siphons back into the flask.

-

The process is repeated for a specified period (e.g., 18 hours as per EPA Method 3540C).[3]

-

The extract is then concentrated before analysis.

-

-

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is gaining popularity for the analysis of a wide range of analytes in complex matrices.[4][10][11][12]

-

Protocol Overview:

-

A hydrated sample is extracted with acetonitrile (B52724).

-

Salts are added to induce phase separation.

-

The acetonitrile layer is subjected to dispersive solid-phase extraction (dSPE) for cleanup.

-

The final extract is analyzed by GC-MS.

-

-

-

Solid-Phase Microextraction (SPME): A solvent-free, simple, and sensitive technique.

-

Protocol:

-

A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of or directly immersed in the water sample.

-

TBA partitions onto the fiber coating.

-

The fiber is then thermally desorbed in the GC injection port.

-

-

Typical Parameters:

-

Fiber: Polydimethylsiloxane (B3030410) (PDMS) is commonly used.

-

Extraction Time and Temperature: Optimization is required depending on the sample.

-

Desorption: High temperature (e.g., 250°C) for a few minutes.

-

-

-

Stir Bar Sorptive Extraction (SBSE): Offers a larger surface area of extraction phase compared to SPME, leading to higher recovery.

-

Protocol:

-

A magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is added to the water sample and stirred for a defined period.

-

The stir bar is removed, dried, and thermally desorbed in a thermal desorption unit connected to the GC-MS.

-

-

-

Homogenization and Solvent Extraction:

-

Protocol:

-

The tissue sample is homogenized.

-

Extraction is typically performed using a non-polar solvent like hexane or a mixture of polar and non-polar solvents.

-

The extract is then cleaned up to remove interfering compounds (e.g., lipids) using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

-

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of TBA.

-

Temperature Program: An optimized temperature program is used to achieve good separation from other compounds.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) is the most common mode.

-

Detection: Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of TBA.

-

Visualizing Workflows and Pathways

Experimental Workflow for TBA Analysis in Environmental Samples

The following diagram outlines a general workflow for the analysis of this compound in environmental samples.

Enzymatic Biomethylation of 2,4,6-Tribromophenol

The biomethylation of TBP is catalyzed by methyltransferase enzymes. The following diagram illustrates this enzymatic reaction.

Conclusion

The natural occurrence of this compound in the environment is a complex interplay of natural production of its precursor, 2,4,6-tribromophenol, and subsequent microbial biotransformation. Understanding these pathways and having robust analytical methods for its detection at ultra-trace levels are essential for environmental monitoring, ensuring product quality, and conducting relevant toxicological studies. This guide provides a foundational understanding and practical methodologies for researchers, scientists, and drug development professionals to address the challenges associated with the environmental presence of this potent off-odor compound.

References

- 1. Semivolatile Organic Compounds Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. enthalpy.com [enthalpy.com]

- 4. weber.hu [weber.hu]

- 5. The natural product this compound is the predominant polyhalogenated compound in representative Australian passive air samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microbial detoxification of 2,4,6-tribromophenol via a novel process with consecutive oxidative and hydrolytic debromination: Biochemical, genetic and evolutionary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Restek - Blog [restek.com]

- 11. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]

2,4,6-Tribromoanisole formation pathways in food products

An In-depth Technical Guide to the Formation Pathways of 2,4,6-Tribromoanisole (TBA) in Food Products

Introduction

This compound (TBA) is a potent chemical compound responsible for musty, moldy, and earthy off-odors and taints in a variety of food products, most notably wine, where it is a significant contributor to "cork taint".[1][2][3] It is a brominated derivative of anisole (B1667542) with an exceptionally low odor detection threshold, making even trace amounts detrimental to product quality.[1] Odor thresholds have been reported to be as low as 0.08 to 0.3 parts per trillion (ppt) in water and 2 to 6 ppt (B1677978) in wine.[1][4][5] The presence of TBA is not a result of internal product spoilage but arises from external contamination through specific chemical and biochemical pathways.[6] This guide provides a detailed overview of the primary formation pathways of TBA, summarizes key quantitative data, and outlines the analytical methodologies used for its detection, aimed at researchers and professionals in the food and pharmaceutical industries.

Core Formation Pathways

The formation of this compound in food and its environment is primarily attributed to two distinct pathways: the microbial O-methylation of its precursor, 2,4,6-tribromophenol (B41969) (TBP), and the chemical bromination of anisole.

Pathway 1: Microbial O-Methylation of 2,4,6-Tribromophenol (TBP)

The most prevalent pathway for TBA formation is the biochemical conversion of 2,4,6-tribromophenol (TBP) by various microorganisms.[7][8]

Precursor: 2,4,6-Tribromophenol (TBP) TBP is a synthetic chemical widely used as a fungicide, wood preservative, and as an intermediate in the production of flame retardants.[5][9] Its presence in the food supply chain is a critical prerequisite for this pathway. Common sources of TBP contamination include:

-

Packaging Materials: Fiberboard, cardboard, and plastics can become contaminated with TBP.[1][8][10]

-

Wood Products: Wooden pallets, barrels, and structural elements in wineries or storage facilities treated with TBP are major sources of contamination.[2][6][9] The use of TBP-treated wood pallets has been linked to multiple product recalls in the pharmaceutical industry.[6]

-

Environmental Contamination: TBP can be found in the environment from industrial applications and can contaminate raw materials.[8][11]

Biochemical Reaction Microorganisms, particularly fungi and bacteria, can metabolize TBP through an O-methylation reaction.[12] This enzymatic process converts the phenolic hydroxyl group of TBP into a methoxy (B1213986) group, yielding the highly odorous TBA.[2][8] This is analogous to the formation of 2,4,6-trichloroanisole (B165457) (TCA) from 2,4,6-trichlorophenol (B30397) (TCP).[6] A variety of microorganisms are capable of this conversion, including:

-

Fungi: Aspergillus sp., Penicillium sp., Paecilomyces variotii, Botrytis cinerea, and Trichoderma sp.[1][8][13]

-

Bacteria: Actinomycetes, Rhizobium sp., and Streptomyces.[1]

Higher moisture levels and moderate temperatures can increase the risk of fungal growth, which ultimately facilitates the biomethylation of TBP to TBA.[6]

Pathway 2: Chemical Bromination of Anisole

A second, less common pathway involves the direct chemical synthesis of TBA from anisole, which can occur during water disinfection processes.[7] While primarily documented in water treatment, the conditions for this reaction could potentially exist in food processing environments where disinfection agents are used.

Precursors and Conditions This pathway requires the presence of three key components:

-

Anisole: A methoxybenzene compound that can be naturally present in humic substances.[7]

-

Bromide Ions (Br⁻): Naturally occurring ions in water sources.

-

Free Chlorine (Cl₂): Often used as a disinfectant.

Chemical Reaction The reaction proceeds via electrophilic aromatic substitution. Excess free chlorine oxidizes bromide ions to form hypobromous acid (HOBr). The hypobromous acid then acts as a brominating agent, substituting hydrogen atoms on the anisole ring with bromine atoms at the 2, 4, and 6 positions to form TBA.[7][14]

Quantitative Data Summary

The extremely low sensory detection threshold of TBA is a critical factor in its impact on food quality. The tables below summarize key quantitative data from the literature.

Table 1: Odor Threshold Concentrations of this compound

| Matrix | Threshold Concentration | Reference(s) |

| Water | 0.08 - 0.3 ng/L (ppt) | [1][4][5] |

| Water | 2 x 10⁻⁵ µg/L (0.02 ppt) | [8] |

| Wine | 2 - 7.9 ng/L (ppt) | [1][4][13] |

| Wine | 4 ng/L (ppt) | [2] |

| Sultanas | 2 x 10⁻³ µg/kg (2 ppt) | [8] |

Table 2: Reported Concentrations of this compound in Contaminated Products

| Product | Concentration Range | Reference(s) |

| Drinking Water (T&O Event) | Up to 9.86 ng/L | [7] |

| Tainted Calcium Caseinate | 2 - 560 µg/kg | [11] |

| Pharmaceutical Products | 1 - 2000 ng/L (ppt) | [6] |

Experimental Protocols for Detection and Quantification

Due to the trace concentrations of TBA typically encountered, highly sensitive analytical methods are required for its detection and quantification. The standard approach involves sample preparation for analyte pre-concentration followed by gas chromatography-mass spectrometry.[15][16]

1. Sample Preparation: Sorptive Extraction

Sorptive extraction techniques are employed to isolate and concentrate TBA from the complex food or product matrix.

-

Stir Bar Sorptive Extraction (SBSE): A coated magnetic stir bar is introduced into a liquid sample (or a solution containing an extract from a solid sample).[16][17] The stir bar is coated with a sorbent material, typically polydimethylsiloxane (B3030410) (PDMS). As the bar stirs the sample, TBA partitions from the sample matrix into the coating. The bar is then removed, rinsed, dried, and thermally desorbed in the injector of a gas chromatograph.[16][17]

-

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of a sample or directly immersed in a liquid sample.[7] TBA adsorbs onto the fiber, which is then retracted and inserted directly into the GC injector for thermal desorption and analysis.[7]

2. Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatography (GC): The thermally desorbed analytes are separated based on their boiling points and interaction with a capillary column (e.g., ZB-WAX or TraceGOLD-5MS).[7][17]

-

Mass Spectrometry (MS): The separated compounds are ionized and fragmented. The mass spectrometer detects these fragments, providing both qualitative identification (based on the fragmentation pattern) and quantitative data. For high sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often used, operating in Multiple Reaction Monitoring (MRM) mode.[15][16] In this mode, specific precursor-to-product ion transitions for TBA are monitored, minimizing matrix interference.[16]

-

Quantification: Quantification is typically performed using an internal standard, such as deuterated this compound, to correct for variations in extraction efficiency and instrument response.[16]

Conclusion

The formation of this compound in food products is a critical quality issue driven primarily by the microbial methylation of the precursor 2,4,6-tribromophenol. The widespread use of TBP in wood preservatives and other industrial materials creates multiple entry points into the food and pharmaceutical supply chains, particularly through packaging and storage environments. A secondary chemical pathway involving the bromination of anisole may also contribute under specific processing conditions. Given the extremely low odor threshold of TBA, effective control requires a comprehensive strategy focused on preventing precursor contamination. This includes rigorous screening of raw materials, packaging, and environmental surfaces, alongside the use of highly sensitive analytical methods like SBSE-GC-MS/MS to ensure product quality and safety.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Identification and responsibility of this compound in musty, corked odors in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 4. 2,4,6-Tribromophenol - Molecule of the Month 2011 - Jmol version [chm.bris.ac.uk]

- 5. 2,4,6-Tribromophenol - Molecule of the Month December 2011 - JSMol version [chm.bris.ac.uk]

- 6. pharmtech.com [pharmtech.com]

- 7. iwaponline.com [iwaponline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Uncorking Haloanisoles in Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Method development and validation for the determination of this compound, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. weinobst.at [weinobst.at]

Microbial Production of 2,4,6-Tribromoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromoanisole (TBA) is a potent semiochemical, notorious for causing "cork taint" in wine and musty off-odors in foodstuffs and pharmaceutical products, detectable by humans at parts-per-trillion levels.[1][2] Beyond its role as a contaminant, the microbial pathway for its synthesis presents a fascinating case of biotransformation with implications for bioremediation and biocatalysis. This technical guide provides an in-depth overview of the microbial production of TBA, focusing on the core biochemical processes, the microorganisms involved, quantitative data on production, and detailed experimental protocols for its synthesis and analysis.

Introduction to Microbial Production of TBA

The formation of this compound in the environment is primarily a microbial process. Various fungi and bacteria metabolize the precursor compound, 2,4,6-Tribromophenol (B41969) (TBP), converting it into the volatile and odorous TBA.[3] TBP itself is an industrial chemical used as a fungicide, wood preservative, and flame retardant.[4] Microbial action on TBP-treated materials, such as wooden pallets used for shipping and storage, is a common source of TBA contamination in consumer products.[1]

The core of this biotransformation is the enzymatic O-methylation of the phenolic hydroxyl group of TBP. This reaction is catalyzed by methyltransferase enzymes, which utilize S-adenosyl-L-methionine (SAM) as the primary methyl group donor.[5][6] A variety of microorganisms, spanning different genera, have been identified as capable of this bioconversion.[3]

The Biochemical Pathway: O-Methylation of TBP

The microbial synthesis of TBA is a targeted enzymatic reaction rather than a complex multi-step biosynthetic pathway. The central mechanism is the O-methylation of the 2,4,6-tribromophenol precursor.

Key Components:

-

Substrate: 2,4,6-Tribromophenol (TBP)

-

Co-substrate (Methyl Donor): S-adenosyl-L-methionine (SAM)

-

Enzyme: Halophenol O-methyltransferase (or more specifically, a Chlorophenol O-methyltransferase, CPOMT, with activity on brominated phenols).[5]

-

Product: this compound (TBA)

-

By-product: S-adenosyl-L-homocysteine (SAH)

The reaction involves the nucleophilic attack of the phenoxide ion of TBP on the methyl group of SAM, leading to the formation of the ether linkage in TBA and the release of SAH. The expression of the relevant O-methyltransferase genes in some fungi has been shown to be inducible by the presence of the halophenol substrate itself.[1]

References

physical and chemical characteristics of 2,4,6-Tribromoanisole

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,4,6-Tribromoanisole

Introduction

This compound (TBA) is a brominated derivative of anisole, recognized primarily as one of the key compounds responsible for "cork taint" in wine, leading to undesirable musty or moldy aromas.[1][2] Beyond the beverage industry, its presence is a concern in pharmaceuticals and packaged foods, where even trace amounts can cause significant sensory defects.[1][3] This guide provides a detailed overview of the physical, chemical, and analytical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a white to pale brown crystalline solid at room temperature.[2][4] It is characterized by a potent, musty, and moldy odor, detectable by the human nose at exceptionally low concentrations, in the parts-per-trillion (ppt) range.[1][3][5]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to pale brown solid; Needles from ethanol | [2][4][5] |

| Odor | Musty, moldy | [1][2][5] |

| Melting Point | 84 - 88 °C | [1][4] |

| Boiling Point | 297 - 299 °C | [1][4] |

| Density | 2.491 g/cm³ at 25 °C | [5] |

| Water Solubility | 1.85 mg/L at 25 °C (estimated) | [2] |

| Solubility in other solvents | Slightly soluble in ethanol; very soluble in acetone, benzene, chloroform, and methanol; soluble in carbon tetrachloride | [4][5] |

| log Kow (Octanol/Water Partition Coefficient) | 4.48 | [5] |

| Henry's Law Constant | 3.15 x 10⁻⁴ atm-m³/mol (estimated) | [2][5] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | 1,3,5-Tribromo-2-methoxybenzene | [5] |

| Synonyms | TBA, Methyl 2,4,6-tribromophenyl (B11824935) ether | [1][4] |

| CAS Number | 607-99-8 | [2][4][6] |

| Molecular Formula | C₇H₅Br₃O | [1][2][6] |

| Molecular Weight | 344.83 g/mol | [4][5][6] |

| InChI | InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | [1] |

| InChIKey | YXTRCOAFNXQTKL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1Br)Br)Br | [1][2] |

Spectral Data

Spectroscopic data is crucial for the identification and quantification of this compound. A summary of available data is presented below.

Table 3: Spectral Data for this compound

| Technique | Key Features/Peaks | Source |

| Mass Spectrometry (MS) | Intense peaks at m/z: 329, 331, 344, 346 | [5] |

| ¹H NMR | Data available in spectral databases | [5] |

| ¹³C NMR | Data available in spectral databases | [7] |

| Infrared (IR) Spectroscopy | Data available in spectral databases | [5][7] |

| UV Spectroscopy | Data available in spectral databases | [5] |

| Raman Spectroscopy | Data available in spectral databases | [5] |

Chemical Characteristics

Stability and Reactivity

This compound is a stable compound under normal conditions.[8] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[5]

Formation and Synthesis

This compound is not typically synthesized for commercial purposes but is rather a fungal metabolite of 2,4,6-tribromophenol (B41969) (TBP), a compound previously used as a fungicide, flame retardant, and wood preservative.[1] The formation occurs when naturally present fungi or bacteria (e.g., Aspergillus sp., Penicillium sp., Actinomycetes) metabolize brominated phenolic compounds.[1] This biomethylation process is the primary pathway for its environmental and industrial occurrence.[3]

An improved laboratory synthesis method involves the metalation of this compound to produce other compounds, such as 2-methoxyresorcinol, indicating its utility as a starting material in organic synthesis.[9]

Caption: Formation of this compound via biomethylation of 2,4,6-Tribromophenol.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published due to its nature as a contaminant. However, analytical methods for its detection are well-established, particularly in the food, beverage, and pharmaceutical industries.[3]

General Protocol for Detection and Quantification

The detection of haloanisoles like TBA at trace levels (ppt) requires highly sensitive analytical techniques.[3] A common workflow involves sample preparation to extract and concentrate the analyte, followed by instrumental analysis.

1. Sample Preparation - Solid-Phase Microextraction (SPME):

-

Principle: SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample matrix. For TBA analysis, a sample (e.g., wine, water, or a solution of a dissolved pharmaceutical product) is placed in a sealed vial.

-

Procedure:

-

The SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the sample or directly immersed in it.

-

The vial may be heated and agitated to facilitate the volatilization of TBA and its adsorption onto the fiber.

-

After an equilibration period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph.

-

2. Instrumental Analysis - Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds in a mixture, and MS identifies and quantifies them based on their mass-to-charge ratio.

-

Procedure:

-

In the heated GC injection port, the adsorbed TBA is thermally desorbed from the SPME fiber onto the GC column.

-

The TBA travels through the column, separating from other volatile compounds based on its boiling point and interaction with the column's stationary phase.

-

Upon exiting the column, the separated TBA enters the mass spectrometer, where it is ionized.

-

The resulting ions are separated by the mass analyzer, producing a unique mass spectrum that confirms the identity of TBA. Quantification is typically achieved by comparing the signal intensity to that of a known standard.

-

Caption: General analytical workflow for the detection of this compound.

Safety and Handling

According to safety data sheets, this compound may cause skin, eye, and respiratory tract irritation.[5][10][11] It is also noted to have the potential for long-lasting harmful effects on aquatic life.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10] If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][10]

-

Handling: Handle in a well-ventilated area.[11] Avoid formation of dust and aerosols.[10]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[5][11] It is noted to be air-sensitive.[6]

Conclusion

This compound is a compound of significant interest due to its potent sensory impact on a variety of consumer products. Understanding its physical and chemical properties, formation pathways, and the analytical methods for its detection is essential for quality control and risk mitigation in the pharmaceutical, food, and beverage industries. The data and protocols summarized in this guide provide a comprehensive technical resource for professionals working with or investigating this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. pharmtech.com [pharmtech.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. This compound(607-99-8) IR Spectrum [chemicalbook.com]

- 8. nacchemical.com [nacchemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

2,4,6-Tribromoanisole CAS number and molecular weight

This technical guide provides a comprehensive overview of 2,4,6-Tribromoanisole (TBA), a compound of significant interest to researchers in environmental science, food chemistry, and drug development due to its potent organoleptic properties and presence as a contaminant. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and illustrates its primary formation pathway.

Core Chemical and Physical Properties

This compound is a brominated aromatic ether. Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 607-99-8 | [1][2][3] |

| Molecular Weight | 344.83 g/mol | [1][2][3] |

| Molecular Formula | C₇H₅Br₃O | [1][2][3] |

| Synonyms | 1,3,5-Tribromo-2-methoxybenzene, Methyl 2,4,6-tribromophenyl (B11824935) ether | [1][2][3] |

| Appearance | White to pale brown solid | [3] |

| Melting Point | 84-88 °C | [1] |

| Boiling Point | 297-299 °C | [1] |

| Solubility | In water, 1.85 mg/L at 25 °C (estimated). Soluble in chloroform (B151607) and methanol. | [3] |

| Odor | Musty, moldy | [3] |

| Odor Threshold | As low as 0.08 ng/L in water | [4] |

Formation Pathway of this compound

The predominant formation route of this compound in the environment is through the biological methylation of 2,4,6-Tribromophenol (TBP), a compound used as a fungicide and wood preservative. Various microorganisms, including fungi such as Aspergillus sp. and Penicillium sp., as well as bacteria, can facilitate this conversion.[4][5]

Caption: Microbial formation of this compound from 2,4,6-Tribromophenol.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and analytical determination of this compound.

Protocol 1: Synthesis of this compound via Methylation of 2,4,6-Tribromophenol

This protocol is adapted from the synthesis of isotopically labeled this compound and utilizes the Williamson ether synthesis.

Materials:

-

2,4,6-Tribromophenol (TBP)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972), anhydrous

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-Tribromophenol (1.0 eq) in anhydrous acetone.

-

To the solution, add anhydrous potassium carbonate (1.5 eq).

-

Add methyl iodide (1.2 eq) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with distilled water (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and evaporate the dichloromethane under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Protocol 2: Determination of this compound in Wine using SPME-GC-MS

This method is suitable for the trace-level quantification of this compound in a complex matrix like wine.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Solid-Phase Microextraction (SPME) holder and fibers (e.g., Polydimethylsiloxane - PDMS)

-

Autosampler vials with PTFE-lined septa

-

Heating block or water bath

-

Sodium chloride (NaCl)

-

Internal standard (e.g., this compound-d₅)

-

Wine sample

Procedure:

-

Sample Preparation:

-

Pipette 10 mL of the wine sample into a 20 mL autosampler vial.

-

Add 3 g of NaCl to the vial to enhance the partitioning of the analyte into the headspace.

-

Spike the sample with a known concentration of the internal standard (e.g., this compound-d₅).

-

Immediately seal the vial with a PTFE-lined septum cap.

-

-

SPME Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) and allow it to equilibrate for 15 minutes with gentle agitation.

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-45 minutes) while maintaining the temperature and agitation.

-

-

GC-MS Analysis:

-

After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analyte.

-

GC Conditions (Example):

-

Injector: Splitless mode, 250 °C

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min (hold 5 min)

-

-

MS Conditions (Example):

-

Ionization: Electron Ionization (EI) at 70 eV

-

Mode: Selected Ion Monitoring (SIM)

-

Ions to monitor for 2,4,6-TBA: m/z 344, 346, 331, 329

-

Ions to monitor for 2,4,6-TBA-d₅: m/z 349, 351, 334, 332

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations of this compound and a constant concentration of the internal standard.

-

Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Analytical Workflow for TBA Determination

The following diagram illustrates a typical workflow for the analysis of this compound in a liquid sample.

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

References

Solubility Profile of 2,4,6-Tribromoanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Tribromoanisole (TBA) in various organic solvents. While quantitative solubility data for TBA is not extensively available in published literature, this document compiles available qualitative information and presents data for the structurally similar compound, 2,4,6-Tribromophenol, to provide valuable insights for researchers. Furthermore, detailed experimental protocols for determining solubility are outlined, and a logical workflow for such experiments is visualized.

Introduction to this compound

This compound is a brominated aromatic compound known for its strong, musty odor, often associated with cork taint in wine. Its chemical structure and properties, particularly its solubility, are of significant interest in various fields, including environmental science, food chemistry, and toxicology. Understanding its behavior in different solvent systems is crucial for extraction, purification, and analytical method development.

Solubility Data

Table 1: Solubility of this compound and 2,4,6-Tribromophenol in Various Solvents

| Solvent | This compound | 2,4,6-Tribromophenol |

| Alcohols | ||

| Ethanol | Slightly soluble[1] | Very soluble[2] |

| Methanol | Soluble | Soluble |

| Halogenated Solvents | ||

| Carbon Tetrachloride | Soluble[1] | Soluble |

| Chloroform | Soluble | Soluble[3] |

| Methylene Chloride | Data not available | Soluble |

| Aromatic Solvents | ||

| Benzene | Very soluble[1] | Soluble |

| Ketones | ||

| Acetone | Very soluble[1] | Soluble[3] |

| Ethers | ||

| Diethyl Ether | Data not available | Soluble[2] |

| Acids | ||

| Acetic Acid | Data not available | Soluble |

| Aqueous | ||

| Water | 1.85 mg/L at 25°C (estimated) | 70 mg/L at 15°C[4] |

Note: "Soluble," "Slightly soluble," and "Very soluble" are qualitative terms and do not represent specific quantitative values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experiments to determine the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method (Equilibrium Solubility)

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetone, benzene)

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). The vials should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility, especially when a pure, non-volatile solute is used.

Objective: To determine the mass of this compound dissolved in a known mass of solvent at saturation.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Beakers or flasks

-

Stirring apparatus (e.g., magnetic stirrer)

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish of a known weight

-

Analytical balance

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring for an extended period until equilibrium is reached.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known mass of the clear, saturated filtrate into the evaporating dish and reweigh to determine the exact mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be done on a steam bath or in a fume hood, depending on the solvent's volatility and flammability. Ensure all the solvent has been removed.

-

Drying the Residue: Place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound to dry the solid completely.

-

Final Weighing: Cool the evaporating dish in a desiccator to room temperature and then weigh it accurately.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility = (Mass of dissolved this compound / Mass of solvent) x 100 (expressed as g/100 g of solvent)

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent using the shake-flask method followed by analytical quantification.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the scientific literature, qualitative information and data from its structural analog, 2,4,6-Tribromophenol, provide a useful starting point for researchers. The detailed experimental protocols provided in this guide offer a robust framework for obtaining precise and reliable solubility data. Accurate determination of solubility is fundamental for the successful design of experimental procedures, including extractions, purifications, and the development of analytical methods for this compound.

References

The Environmental Journey of 2,4,6-Tribromoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and transport of 2,4,6-Tribromoanisole (TBA), a compound of increasing interest due to its potent organoleptic properties and potential for widespread environmental distribution. This document provides a comprehensive overview of its physicochemical characteristics, degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is paramount to predicting its behavior and persistence in the environment. These properties govern its partitioning between air, water, soil, and biota.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₃O | [1] |

| Molecular Weight | 344.83 g/mol | [2] |

| Melting Point | 84-88 °C | [3] |

| Boiling Point | 297-299 °C | [3][4] |

| Water Solubility | 0.9939 - 1.85 mg/L at 25 °C (estimated) | [1][5] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.48 | [2] |

| Vapor Pressure | 5.38 x 10⁻⁴ mm Hg at 25 °C (estimated) | [2] |

| Henry's Law Constant | 1.25 x 10⁻⁵ atm-m³/mole at 25 °C (estimated) | |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | 400 (estimated) | [2] |

Environmental Fate and Transport

This compound is primarily formed in the environment through the microbial methylation of its precursor, 2,4,6-tribromophenol (B41969) (TBP), a compound used as a fungicide, wood preservative, and flame retardant[6][7]. This biotransformation is a critical step in the environmental lifecycle of TBA.

Biotic Degradation and Formation

The primary pathway for the environmental introduction of 2,4,6-TBA is through the biological transformation of 2,4,6-TBP. Various microorganisms, including fungi such as Aspergillus sp. and Penicillium sp., and bacteria like Actinomycetes and Streptomyces, are capable of methylating TBP to form the characteristic musty-smelling TBA[6]. This process can occur in various environments, including soil, water, and even within building materials[6][7].

The biodegradation of TBP itself can proceed through sequential reductive debromination. For instance, the bacterium Ochrobactrum sp. strain TB01 can degrade TBP to phenol (B47542) by sequentially removing bromine atoms, with 2,4-dibromophenol (B41371) and 2-bromophenol (B46759) as intermediates[8][9].

dot

Abiotic Degradation

Abiotic degradation processes for 2,4,6-TBA in the environment are relatively slow.

-

Atmospheric Fate: In the atmosphere, 2,4,6-TBA is expected to exist in both the vapor and particulate phases[2]. The vapor phase of TBA is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 13 days[2]. Direct photolysis is not anticipated to be a significant removal process as it does not absorb light at wavelengths greater than 290 nm[2].

-

Hydrolysis: 2,4,6-TBA is not expected to undergo hydrolysis in the environment due to the absence of hydrolyzable functional groups[2].

Mobility and Transport in Environmental Compartments

The movement of 2,4,6-TBA through the environment is dictated by its physicochemical properties.

-

Soil: With an estimated organic carbon-water partition coefficient (Koc) of 400, 2,4,6-TBA is expected to have moderate mobility in soil[2]. This suggests a potential for leaching into groundwater, although sorption to organic matter will retard its movement. The presence of microplastics in soil has been shown to reduce the adsorption of the precursor TBP, which could potentially enhance its mobility and subsequent conversion to TBA[10].

-

Water: The Henry's Law constant indicates that volatilization from water surfaces can occur[2]. Its very low odor detection threshold in water (0.08-0.3 parts per trillion) means that even minute concentrations can be perceived[6][11].

-